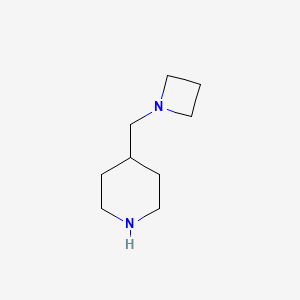

4-(Azetidin-1-ylmethyl)piperidine

Description

Structure

3D Structure

Properties

IUPAC Name |

4-(azetidin-1-ylmethyl)piperidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18N2/c1-6-11(7-1)8-9-2-4-10-5-3-9/h9-10H,1-8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BOZQIJLZVVMGFR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C1)CC2CCNCC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

154.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Structural and Pharmacological Profiling of 4-(Azetidin-1-ylmethyl)piperidine in Modern Drug Discovery

Abstract In the landscape of contemporary medicinal chemistry, the strategic deployment of saturated nitrogen-containing heterocycles is paramount for optimizing pharmacokinetic (PK) and pharmacodynamic (PD) profiles. The compound 4-(Azetidin-1-ylmethyl)piperidine (CAS: 864441-51-0) has emerged as a privileged diamine building block. By coupling the high ring strain and low lipophilicity of an azetidine ring with the conformational predictability of a piperidine ring via a methylene bridge, this scaffold offers unique physicochemical advantages over classic diamines like piperazine. This whitepaper provides an in-depth technical analysis of its structural rationale, synthetic methodologies, and applications in target-oriented drug design.

Structural Rationale and Physicochemical Profiling

The design of biologically active molecules frequently requires the incorporation of basic amine centers to improve aqueous solubility, modulate target affinity via hydrogen bonding, and fine-tune the topological polar surface area (TPSA). While piperazine is the traditional choice for a diamine linker, it often suffers from metabolic liabilities and a rigid, linear 180-degree vector projection that may not perfectly align with complex binding pockets[1].

The 4-(Azetidin-1-ylmethyl)piperidine scaffold resolves these limitations through a hybrid structural approach:

-

Azetidine Moiety: A four-membered ring with significant angle strain. It possesses a high pKa (~11.29 in its unsubstituted form)[2], making it a strong hydrogen-bond acceptor/donor (when protonated) at physiological pH. Its compact nature allows it to occupy tight hydrophobic pockets while maintaining polarity[1].

-

Piperidine Moiety: A six-membered ring that predominantly adopts a chair conformation, providing a stable, predictable vector for substituent projection[2].

-

Methylene Bridge: The

-

Comparative Physicochemical Data

The following table summarizes the quantitative advantages of utilizing the 4-(Azetidin-1-ylmethyl)piperidine scaffold compared to standard heterocyclic amines.

| Property | Azetidine | Piperidine | Piperazine | 4-(Azetidin-1-ylmethyl)piperidine |

| Ring Architecture | 4-membered | 6-membered | 6-membered | Bicyclic (Methylene-linked) |

| pKa (Conjugate Acid) | ~11.29 | ~11.22 | ~9.8 (N1), ~5.6 (N2) | ~10.5 (N1), ~9.2 (N2) (Estimated) |

| TPSA (Ų) | 12.03 | 12.03 | 24.06 | 15.27 |

| Basic Centers | 1 (Secondary) | 1 (Secondary) | 2 (Secondary) | 2 (1 Secondary, 1 Tertiary) |

| Conformational State | Rigid (High Strain) | Flexible (Chair) | Flexible (Chair) | Hybrid (Rigid + Rotatable Bridge) |

Experimental Workflow: Synthesis of the Scaffold

To maintain scientific integrity and ensure reproducibility, the incorporation of the 4-(Azetidin-1-ylmethyl)piperidine moiety must be executed with high chemoselectivity. The most robust method for constructing this core is via the reductive amination of an appropriately protected piperidine-4-carboxaldehyde.

Step-by-Step Methodology: Reductive Amination Protocol

-

Objective: Construct the diamine pharmacophore while preventing over-alkylation or degradation of the strained azetidine ring.

-

Reagents: N-Boc-piperidine-4-carboxaldehyde, Azetidine hydrochloride, Titanium(IV) isopropoxide (

), Sodium triacetoxyborohydride (

Protocol:

-

Imine Formation: Dissolve N-Boc-piperidine-4-carboxaldehyde (1.0 eq) and azetidine hydrochloride (1.2 eq) in anhydrous DCM under an inert argon atmosphere. Add

(2.0 eq) dropwise at room temperature.-

Causality: Azetidine is a sterically hindered, volatile, and highly basic secondary amine.

acts as both a Lewis acid to activate the aldehyde and a water scavenger, aggressively driving the equilibrium toward the iminium intermediate[3].

-

-

Selective Reduction: After stirring for 2 hours, cool the reaction mixture to 0°C. Add

(1.5 eq) portion-wise.-

Causality:

is a mild, chemoselective reducing agent. It specifically reduces the transient iminium ion without reducing unreacted aldehyde, thereby preventing the formation of corresponding alcohol byproducts.

-

-

Quench and Extraction: Quench the reaction with saturated aqueous

. Filter through a pad of Celite to remove titanium dioxide salts. Extract the aqueous layer with DCM, dry the combined organic layers over -

Boc-Deprotection: Treat the crude N-Boc protected intermediate with a 1:1 mixture of TFA/DCM for 1 hour at room temperature.

-

Causality: Acidic cleavage of the tert-butyl carbamate yields the free piperidine nitrogen. The resulting 4-(Azetidin-1-ylmethyl)piperidine can then be isolated as a TFA salt or neutralized to the free base for subsequent

or amide coupling reactions.

-

Caption: Synthetic workflow for 4-(Azetidin-1-ylmethyl)piperidine via titanium-mediated reductive amination.

Applications in Target-Oriented Drug Design

The integration of 4-(Azetidin-1-ylmethyl)piperidine into drug scaffolds has yielded significant breakthroughs, particularly in oncology and immunology. The scaffold is primarily utilized as a solvent-exposed appendage to optimize PK properties or as a direct binding motif in epigenetic targets.

Case Study 1: Epigenetic Modulators (ENL YEATS Domain Inhibitors)

The ENL YEATS domain is a critical epigenetic reader essential for MLL-rearranged acute leukemias. In the development of selective small-molecule inhibitors, researchers discovered that incorporating an azetidine moiety significantly enhanced binding affinity. Specifically, compounds utilizing an azetidine-linked scaffold exhibited sub-micromolar potency (IC50 ~51 nM) in inhibiting the His-ENL and biotin-H3K9ac interaction[3].

-

Mechanistic Causality: The high electron density and compact

nature of the azetidine nitrogen create a highly favorable electrostatic interaction with the Glu26 residue within the ENL binding pocket, a feat not achievable with larger, less strained rings like pyrrolidine or piperidine[3].

Case Study 2: Kinase Inhibitors (JAK1 Modulation)

Janus kinase 1 (JAK1) inhibitors are pivotal in treating autoimmune disorders and inflammatory diseases. The 4-(Azetidin-1-ylmethyl)piperidine motif has been patented as a critical solubilizing and vector-directing group in novel JAK1 inhibitors[4].

-

Mechanistic Causality: By attaching the piperidine nitrogen to the core pyrimidine/pyrazole hinge-binding motif, the azetidine ring is projected outward into the solvent-exposed region. The dicationic nature of the scaffold at physiological pH drastically improves the aqueous solubility of the highly lipophilic kinase core, enhancing oral bioavailability without disrupting the critical hydrogen bonds at the kinase hinge region[4].

Caption: Logical relationship mapping of the 4-(Azetidin-1-ylmethyl)piperidine pharmacophore features.

Conclusion

The 4-(Azetidin-1-ylmethyl)piperidine scaffold represents a masterclass in rational drug design. By leveraging the unique ring strain of azetidine and the vector stability of piperidine, medicinal chemists can bypass the traditional limitations of piperazine-based diamines. Whether deployed to engage specific amino acid residues in epigenetic readers or to act as a highly soluble, solvent-exposed appendage in kinase inhibitors, this structural motif is an indispensable tool in the modern pharmaceutical development pipeline.

References

-

Azetidines in medicinal chemistry: emerging applications and approved drugs. Taylor & Francis / ResearchGate. Available at:[Link]

-

Discovery of Selective Small Molecule Inhibitors for the ENL YEATS Domain. National Institutes of Health (NIH) / PMC. Available at:[Link]

- Piperidin-4-yl azetidine derivatives as jak1 inhibitors (US20110224190A1). Google Patents.

-

Harnessing Oxetane and Azetidine Sulfonyl Fluorides for Opportunities in Drug Discovery. Journal of the American Chemical Society (ACS Publications). Available at:[Link]

Sources

An In-depth Technical Guide to 4-(Azetidin-1-yl)piperidine and its Analogs: Synthesis, Characterization, and Applications in Drug Discovery

This guide provides a comprehensive technical overview of 4-(Azetidin-1-yl)piperidine, a heterocyclic scaffold of significant interest to researchers, scientists, and professionals in drug development. While the specific CAS number for 4-(Azetidin-1-ylmethyl)piperidine is not prominently cataloged, this document will focus on the closely related and well-documented parent structure, 4-(Azetidin-1-yl)piperidine. The principles of synthesis, characterization, and application discussed herein are directly translatable to its methylene-bridged analog and other similar derivatives. The dihydrochloride salt of 4-(Azetidin-1-yl)piperidine is registered under CAS number 864246-02-6[1].

Introduction: The Strategic Value of the Azetidine-Piperidine Scaffold

In modern medicinal chemistry, the quest for novel molecular architectures with favorable pharmacological and pharmacokinetic profiles is perpetual. The combination of an azetidine ring with a piperidine moiety represents a powerful strategy in scaffold design.

-

The Piperidine Ring: As one of the most ubiquitous heterocyclic scaffolds in approved pharmaceuticals, the piperidine ring offers a versatile, three-dimensional framework.[2][3][4] Its saturated, chair-like conformation allows it to act as a bioisostere for other cyclic systems, while its basic nitrogen atom provides a crucial point for molecular interactions and for modulating aqueous solubility.[2] Piperidine derivatives are integral to over twenty classes of pharmaceuticals, including analgesics, antipsychotics, and antihistamines.[3][4]

-

The Azetidine Moiety: The four-membered azetidine ring has emerged as a vital building block in drug design, moving beyond its historical association with β-lactam antibiotics.[5][6] Its inherent ring strain imparts a rigid, well-defined geometry.[5] The incorporation of an azetidine group can significantly enhance a compound's physicochemical properties, such as improving aqueous solubility, increasing metabolic stability, and reducing lipophilicity—all critical parameters for successful drug development.[5] Several FDA-approved drugs, including baricitinib and cobimetinib, feature an azetidine motif to optimize their pharmacokinetic profiles.[5]

The fusion of these two scaffolds in 4-(Azetidin-1-yl)piperidine creates a molecule that synergistically combines these benefits, offering a rigid, sp³-rich structure with multiple points for functionalization and interaction with biological targets.

Physicochemical and Computed Properties

A thorough understanding of a compound's physical and chemical properties is fundamental for its application in research and development. The data presented below are for the parent compound, 4-(Azetidin-1-yl)piperidine, and have been computationally generated.

| Property | Value | Source |

| Molecular Formula | C₈H₁₆N₂ | PubChem |

| Molecular Weight | 140.23 g/mol | PubChem |

| XLogP3 | 0.4 | PubChem |

| Hydrogen Bond Donor Count | 1 | PubChem |

| Hydrogen Bond Acceptor Count | 2 | PubChem |

| Rotatable Bond Count | 1 | PubChem |

| Exact Mass | 140.131348583 Da | PubChem |

| Topological Polar Surface Area | 15.3 Ų | PubChem |

| Formal Charge | 0 | PubChem |

Note: The data for the dihydrochloride salt (CAS 864246-02-6) will differ, particularly in molecular weight (213.15 g/mol ) and solubility.[1]

Synthesis and Methodologies

The synthesis of 4-(azetidin-1-yl)piperidine derivatives can be approached through several established organic chemistry transformations. A common and reliable method is the direct N-alkylation of a piperidine precursor with an azetidine electrophile or, more commonly, the reaction of an amino-piperidine with a protected azetidine precursor followed by deprotection. A highly practical approach involves the reductive amination between a protected 4-aminopiperidine and a protected azetidinone.

Below is a detailed, self-validating protocol for the synthesis of 4-(Azetidin-1-yl)piperidine, designed for reproducibility and scalability.

Experimental Protocol: Synthesis via Reductive Amination

This two-step protocol describes the synthesis starting from commercially available N-Boc-4-piperidone and azetidine hydrochloride.

Step 1: Synthesis of tert-butyl 4-(azetidin-1-yl)piperidine-1-carboxylate

-

Materials:

-

N-Boc-4-piperidone (1.0 eq)

-

Azetidine hydrochloride (1.2 eq)

-

Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)

-

Triethylamine (Et₃N) (1.3 eq)

-

Dichloromethane (DCM), anhydrous (as solvent)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

-

Procedure:

-

To a round-bottom flask under a nitrogen atmosphere, add N-Boc-4-piperidone (1.0 eq) and anhydrous DCM.

-

Add azetidine hydrochloride (1.2 eq) to the solution.

-

Cool the mixture to 0 °C using an ice bath.

-

Slowly add triethylamine (1.3 eq) to the mixture to liberate the free base of azetidine. Stir for 20 minutes at 0 °C.

-

In a single portion, add sodium triacetoxyborohydride (1.5 eq) to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 12-18 hours. The progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to yield the Boc-protected intermediate.

-

Step 2: Deprotection to yield 4-(Azetidin-1-yl)piperidine

-

Materials:

-

tert-butyl 4-(azetidin-1-yl)piperidine-1-carboxylate (1.0 eq)

-

Hydrochloric acid (4M solution in 1,4-dioxane) or Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM)

-

Diethyl ether

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

-

Procedure:

-

Dissolve the Boc-protected intermediate (1.0 eq) in DCM.

-

Add an excess of 4M HCl in dioxane (e.g., 10 eq) or TFA (e.g., 20% v/v in DCM).

-

Stir the mixture at room temperature for 1-3 hours, monitoring the deprotection by TLC or LC-MS until the starting material is consumed.

-

Concentrate the reaction mixture under reduced pressure. If HCl was used, a precipitate (the dihydrochloride salt) may form upon addition of diethyl ether.

-

To obtain the free base, dissolve the residue in water, cool to 0 °C, and carefully basify with a strong base (e.g., NaOH pellets or concentrated solution) until the pH is >12.

-

Extract the aqueous layer with DCM or another suitable organic solvent (e.g., ethyl acetate) multiple times.

-

Combine the organic extracts, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to yield the final product, 4-(Azetidin-1-yl)piperidine, as a free base.

-

Synthesis Workflow Diagram

Caption: Reductive amination synthesis of 4-(Azetidin-1-yl)piperidine.

Analytical Characterization: A Self-Validating System

Rigorous analytical characterization is essential to confirm the identity, purity, and structure of the synthesized compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for unambiguous structure elucidation.

-

¹H NMR: The proton NMR spectrum is expected to be complex due to overlapping signals of the piperidine and azetidine protons.

-

Piperidine Ring Protons: Signals for the axial and equatorial protons will appear in the aliphatic region (approx. 1.2-3.0 ppm). The proton at C4 will be a multiplet, shifted downfield due to the adjacent nitrogen.

-

Azetidine Ring Protons: The methylene protons of the azetidine ring will likely appear as triplets around 3.0-3.5 ppm.

-

NH Proton: A broad singlet corresponding to the piperidine NH will be present, which is exchangeable with D₂O.

-

-

¹³C NMR: The carbon spectrum will provide key information on the carbon skeleton.

-

Piperidine Carbons: Expect signals in the range of 25-60 ppm. The C4 carbon, directly attached to the azetidine nitrogen, will be the most downfield of the piperidine ring carbons.

-

Azetidine Carbons: The azetidine carbons should appear in a similar region, typically around 50-60 ppm.

-

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight of the compound.

-

Electrospray Ionization (ESI-MS): In positive ion mode, the primary ion observed will be the protonated molecule [M+H]⁺. For 4-(Azetidin-1-yl)piperidine (C₈H₁₆N₂), the expected exact mass would be approximately m/z 141.14. Fragmentation patterns can provide further structural information.[7]

High-Performance Liquid Chromatography (HPLC)

HPLC is used to assess the purity of the final compound.

-

Methodology: A reversed-phase (RP-HPLC) method is typically employed. Since the compound lacks a strong UV chromophore, detection can be challenging.[8]

-

Column: A C18 column (e.g., 250 x 4.6 mm, 5 µm) is suitable.[9][10]

-

Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., water with 0.1% formic or trifluoroacetic acid) and an organic solvent like acetonitrile or methanol is common.[9][11]

-

Detection: For compounds without a chromophore, detection can be achieved using an Evaporative Light Scattering Detector (ELSD), a Charged Aerosol Detector (CAD)[8], or by pre-column derivatization with a UV-active agent like 4-toluenesulfonyl chloride.[12]

-

Applications in Drug Discovery and Medicinal Chemistry

The 4-(azetidin-1-yl)piperidine scaffold is a valuable building block for creating libraries of compounds for high-throughput screening and for structure-activity relationship (SAR) studies. Its utility stems from the ability to independently functionalize both the piperidine and azetidine nitrogens (if the latter is not quaternized by the piperidine).

Potential Therapeutic Targets

Derivatives of this scaffold are promising candidates for targeting a range of biological systems:

-

Central Nervous System (CNS) Agents: Both piperidine and azetidine are prevalent in CNS-active compounds.[3][5] The scaffold can be decorated to target G-protein coupled receptors (GPCRs), ion channels, and transporters involved in neurological and psychiatric disorders.

-

Enzyme Inhibitors: The rigid structure can serve as a template for designing specific enzyme inhibitors, for example, in oncology or infectious diseases. Azetidine derivatives have shown promise as potent bactericidal agents against Mycobacterium tuberculosis by inhibiting mycolic acid biosynthesis.[13]

-

Kinase Inhibitors: The piperidine ring is a common feature in many kinase inhibitors. The azetidine moiety can be used to fine-tune solubility and cell permeability.

Illustrative Signaling Pathway Involvement

The diagram below illustrates a hypothetical mechanism where a derivative of 4-(Azetidin-1-yl)piperidine acts as an antagonist at a G-protein coupled receptor (GPCR), a common target for piperidine-containing drugs.

Sources

- 1. 4-(Azetidin-1-yl)piperidine dihydrochloride | C8H18Cl2N2 | CID 23153108 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 4-(Azetidin-1-yl)-3-fluoropiperidine | Benchchem [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Azetidines in medicinal chemistry: emerging applications and approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. lifechemicals.com [lifechemicals.com]

- 7. Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. discovery.researcher.life [discovery.researcher.life]

- 10. globalresearchonline.net [globalresearchonline.net]

- 11. Separation of Piperidine, 4-chloro-1-methyl- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. Azetidines Kill Multidrug-Resistant Mycobacterium tuberculosis without Detectable Resistance by Blocking Mycolate Assembly - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Azetidine-Piperidine Linked Heterocyclic Scaffolds in Drug Discovery

Executive Summary

This technical guide analyzes the structural, physicochemical, and synthetic utility of azetidine-piperidine linked scaffolds . In the context of modern medicinal chemistry, these bicyclic systems represent a strategic "Escape from Flatland," offering superior sp³ character (

This guide focuses on two primary scaffold architectures:

-

Directly Linked Assemblies: (e.g., 3-(piperidin-4-yl)azetidine).

-

Spirocyclic Systems: (e.g., spiro[azetidine-3,4'-piperidine]).

Key Value Proposition:

-

Metabolic Stability: Mitigation of oxidative liabilities common in isolated piperidines.

-

Vector Control: Precise orientation of exit vectors distinct from piperazine or biphenyl bioisosteres.

-

Lipophilicity Modulation: Azetidines typically lower LogD compared to their six-membered homologs, improving solubility without sacrificing permeability.

Structural Rationale & Medicinal Chemistry[1][2][3][4][5][6][7][8][9]

The "Strain-Release" Advantage

The azetidine ring possesses a ring strain energy (RSE) of approximately 25.4 kcal/mol , significantly higher than piperidine (~0 kcal/mol). This strain is not merely a synthetic challenge but a pharmacological feature.[1] It alters the hybridization of the nitrogen lone pair, affecting basicity and hydrogen bond acceptor (HBA) capability.

Physicochemical Comparison

The following table contrasts the core properties of the azetidine-piperidine linkage against standard bis-piperidine or piperazine analogs.

| Property | Azetidine-Piperidine Scaffold | Bis-Piperidine / Piperazine | Impact on Drug Design |

| pKa (Conjugate Acid) | ~11.29 (Azetidine) / ~11.22 (Piperidine) | ~9.8 (Piperazine) | High basicity requires careful handling of hERG liability; can improve solubility in low pH. |

| Metabolic Liability | Low (Azetidine ring) | High (Piperidine | The strained azetidine ring disfavors the formation of endocyclic iminium ions, reducing oxidative clearance. |

| Geometry | Puckered (Azetidine) | Chair (Piperidine) | Creates unique 3D vectors; Azetidine puckering angle (~30°) allows subtle induced-fit binding. |

| LogP | Lower | Higher | Azetidine inclusion generally reduces lipophilicity, aiding in lowering clearance and improving free fraction. |

Metabolic Stability Mechanism

A critical advantage of the azetidine moiety is its resistance to P450-mediated oxidative dealkylation. In piperidines, oxidation at the

Synthetic Strategies

Building these scaffolds requires navigating the nucleophilicity of two distinct amine centers and the electrophilicity of the linking carbons.[2]

Strategy A: Reductive Amination (Direct Linkage)

The most robust method for constructing the 1-(azetidin-3-yl)piperidine or 3-(piperidin-4-yl)azetidine core is reductive amination. This approach allows for the convergent assembly of complex fragments.

Workflow Logic:

-

Ketone Partner: N-protected piperidin-4-one or azetidin-3-one.

-

Amine Partner: Functionalized azetidine or piperidine.[2][3]

-

Reductant: Sodium triacetoxyborohydride (STAB) is preferred over NaBH

to prevent direct reduction of the ketone prior to imine formation.

Caption: Convergent synthesis of linked scaffolds via reductive amination using STAB.

Strategy B: Spirocyclization (Spiro[azetidine-piperidine])

Spiro scaffolds (e.g., 2,6-diazaspiro[3.5]nonane ) are harder to access but offer high rigidity. A common route involves the double alkylation of a piperidine precursor with an azetidine-forming electrophile, or vice versa.

Experimental Protocols

Protocol 1: Reductive Coupling of Azetidin-3-one and Piperidine

Target: Synthesis of tert-butyl 3-(piperidin-1-yl)azetidine-1-carboxylate

Rationale: This protocol uses Sodium Triacetoxyborohydride (STAB) . STAB is mild and selective; it reduces the iminium ion faster than the ketone, minimizing the formation of the alcohol byproduct (azetidin-3-ol). Acetic acid is added to catalyze imine formation.

Materials:

-

tert-Butyl 3-oxoazetidine-1-carboxylate (1.0 equiv)

-

Piperidine derivative (1.1 equiv)

-

Sodium triacetoxyborohydride (STAB) (1.5 equiv)

-

Acetic Acid (AcOH) (1.0 equiv)

-

1,2-Dichloroethane (DCE) (0.1 M concentration)

Step-by-Step Procedure:

-

Imine Formation: In a flame-dried round-bottom flask under N

, dissolve the tert-butyl 3-oxoazetidine-1-carboxylate and the piperidine derivative in anhydrous DCE. -

Acid Catalysis: Add AcOH (1.0 equiv). Stir at room temperature for 30–60 minutes to ensure imine/hemiaminal equilibrium.

-

Reduction: Cool the mixture to 0°C. Add STAB (1.5 equiv) portion-wise over 10 minutes. ( Note: Gas evolution may occur.)

-

Reaction: Allow the mixture to warm to room temperature and stir for 12–16 hours. Monitor by LC-MS for the disappearance of the ketone (m/z [M+H]+).

-

Quench: Quench the reaction by adding saturated aqueous NaHCO

until pH ~8. Stir for 15 minutes. -

Extraction: Extract with DCM (3x). Wash combined organics with brine, dry over Na

SO -

Purification: The crude amine is often pure enough for the next step. If not, purify via flash chromatography (DCM/MeOH/NH

).

Protocol 2: Deprotection of N-Boc Azetidine

Target: Freeing the secondary amine for library generation.

Rationale: Azetidines are acid-sensitive.[1] While stable to TFA, prolonged exposure or high heat can cause ring-opening (polymerization).

Procedure:

-

Dissolve N-Boc intermediate in DCM (0.1 M).

-

Add TFA (10–20 equiv) dropwise at 0°C.

-

Stir at 0°C to RT for 1–2 hours. Do not heat.

-

Concentrate immediately upon completion. Co-evaporate with toluene to remove excess TFA.

Case Studies & Applications

Cobimetinib (Cotellic)

Class: MEK Inhibitor (Oncology) Scaffold Relevance: Cobimetinib features a piperidine ring directly linked to an azetidine. Specifically, it contains a (2S)-piperidin-2-yl moiety attached to the 3-position of an azetidine ring.

-

Role of Azetidine: The azetidine acts as a rigid spacer that positions the hydroxyl group for hydrogen bonding while maintaining a specific dihedral angle relative to the piperidine, optimizing fit within the MEK allosteric pocket.

Spirocyclic Ghrelin Inverse Agonists (Pfizer)

Compound: PF-5190457

Scaffold: Spiro[azetidine-3,4'-piperidine]

Role: The spiro-linkage locks the conformation, reducing the entropic penalty of binding. The high F

Caption: Architectural comparison of Linked vs. Spiro azetidine-piperidine scaffolds.

References

-

Azetidines in Medicinal Chemistry: Emerging Applications and Approved Drugs. Source: PubMed / ResearchGate URL:[Link]

-

Synthesis of Complex Piperidines and Azetidines and Reactivity of Aziridinium Ylides. Source: Longdom URL:[Link]

-

Azetidine and Piperidine Carbamates as Efficient, Covalent Inhibitors of Monoacylglycerol Lipase. Source: ACS Journal of Medicinal Chemistry URL:[Link]

-

3-((Hetera)cyclobutyl)azetidines, “Stretched” Analogues of Piperidine, Piperazine, and Morpholine. Source: The Journal of Organic Chemistry URL:[4][Link][4]

Sources

The Definitive Guide to 4-(Azetidin-1-ylmethyl)piperidine: Physicochemical Profiling and Experimental Workflows

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Whitepaper

Executive Summary

In modern medicinal chemistry, the spatial arrangement and basicity of diamine building blocks are critical for optimizing pharmacokinetic (PK) properties and target binding affinity. 4-(Azetidin-1-ylmethyl)piperidine is a highly versatile, bifunctional aliphatic scaffold frequently utilized in the design of targeted protein degraders (PROTACs) and selective kinase inhibitors.

This guide provides an in-depth analysis of the physicochemical differences between its free base and dihydrochloride forms, offering mechanistic insights into salt selection, handling stability, and regioselective functionalization.

Structural and Physicochemical Profiling

4-(Azetidin-1-ylmethyl)piperidine features two distinct basic centers: a secondary amine within the piperidine ring and a tertiary amine within the strained, four-membered azetidine ring. The choice between utilizing the free base or the dihydrochloride salt fundamentally dictates the compound's shelf-life, solubility, and reactivity profile.

Table 1: Comparative Physicochemical Properties

| Property | Free Base | Dihydrochloride Salt |

| CAS Number | N/A (Typically generated in situ) | 864441-51-0 |

| Molecular Formula | C9H18N2 | C9H18N2 · 2HCl |

| Molecular Weight | 154.25 g/mol | 227.17 g/mol |

| Physical State | Viscous oil / Low-melting waxy solid | Crystalline solid |

| Aqueous Solubility | Moderate (Highly pH-dependent) | Excellent (>50 mg/mL) |

| LogP (Predicted) | ~0.8 to 1.2 (Lipophilic) | < -2.0 (Highly Hydrophilic) |

| Chemical Stability | Poor (Prone to oxidation & CO2 absorption) | Excellent (Stable at room temperature) |

Mechanistic Insights: The Causality of Salt Selection

As a Senior Application Scientist, I frequently observe synthesis failures stemming from the improper handling of aliphatic diamines. The free base of 4-(Azetidin-1-ylmethyl)piperidine is a highly reactive diprotic system.

The Causality of Degradation: The piperidine nitrogen has a pKa of ~11.2, while the tertiary azetidine nitrogen has a pKa of ~10.4. In its unprotonated free base form, the molecule acts as a potent atmospheric CO2 scavenger, rapidly forming insoluble carbamates. Furthermore, the azetidine ring possesses significant angle strain (~26 kcal/mol). When the lone pair on the azetidine nitrogen is exposed (unprotonated), it becomes susceptible to oxidative degradation and polymerization.

The Dihydrochloride Solution: Supplying and storing the compound as a dihydrochloride salt (CAS 864441-51-0) is a deliberate design choice. Protonating both nitrogen atoms effectively "locks" their lone pairs, eliminating nucleophilicity and preventing atmospheric degradation. This ensures a highly water-soluble, shelf-stable crystalline solid that can be precisely weighed and utilized in biological assays or controlled chemical synthesis.

Figure 1: pH-dependent protonation states of 4-(Azetidin-1-ylmethyl)piperidine.

Applications in Advanced Therapeutics

The unique spatial geometry of the azetidin-1-ylmethyl group makes this scaffold highly valuable in modern drug discovery:

-

Kinase Inhibitors: The scaffold has been successfully incorporated into piperidin-4-yl azetidine derivatives to modulate Janus kinase 1 (JAK1) activity, offering therapeutic avenues for autoimmune disorders and oncology[1].

-

Anti-Parasitic Agents: Recent repositioning of diaminothiazole series has utilized similar highly soluble aliphatic amine motifs to target the cyclin-dependent kinase CRK12, demonstrating in vivo efficacy in treating African animal trypanosomiasis[2],[3].

-

PROTAC Linkerology: The rigid piperidine and compact azetidine rings provide an ideal vector for exiting E3 ligase ligands (like VHL or Cereblon) while minimizing the entropic penalty typically associated with highly flexible PEG linkers.

Experimental Workflows: Regioselective Functionalization

To utilize the dihydrochloride salt in cross-coupling or amidation reactions, it must be converted to the free base in situ. The following protocol outlines a self-validating system for the regioselective N-acylation of the piperidine nitrogen, avoiding the degradation of the azetidine ring.

Figure 2: Regioselective functionalization workflow for 4-(Azetidin-1-ylmethyl)piperidine.

Protocol: In Situ Free-Basing and N-Acylation

Objective: Selectively couple the secondary piperidine nitrogen to an activated carboxylic acid without compromising the azetidine ring.

Mechanistic Rationale: The secondary amine is sterically more accessible and kinetically more reactive than the tertiary azetidine amine. By strictly controlling the temperature (0°C) and utilizing a non-nucleophilic base, we prevent the azetidine ring from undergoing von Braun-type nucleophilic ring-opening.

Step-by-Step Methodology:

-

Solubilization & Suspension: Suspend 1.0 equivalent of 4-(Azetidin-1-ylmethyl)piperidine dihydrochloride in anhydrous Dichloromethane (DCM) to achieve a 0.1 M concentration. (Note: The salt will remain largely insoluble at this stage).

-

Controlled Free-Basing: Add 2.5 equivalents of N,N-Diisopropylethylamine (DIPEA) dropwise at room temperature. Stir for 15 minutes.

-

Causality: DIPEA is a non-nucleophilic base that neutralizes the HCl, liberating the highly reactive free base and bringing the compound into a homogenous solution without competing for the electrophile.

-

-

Electrophile Activation: In a separate vial, activate 1.0 equivalent of the target carboxylic acid using 1.1 equivalents of HATU and 1.0 equivalent of DIPEA in DMF.

-

Regioselective Coupling: Cool the diamine solution to 0°C using an ice bath. Add the activated ester solution dropwise over 10 minutes.

-

Causality: Maintaining 0°C suppresses side reactions and ensures the electrophile exclusively attacks the less hindered secondary piperidine nitrogen.

-

-

System Validation: After 2 hours, quench the reaction with saturated aqueous NaHCO3. Extract with DCM and analyze the organic layer via LC-MS. The mass spectrum will exhibit the desired [M+H]+ corresponding to the piperidine-acylated product, validating the regioselectivity of the workflow.

References

- Piperidin-4-yl azetidine derivatives as jak1 inhibitors.Google Patents (WO2011112662A1).

-

Repositioning of a Diaminothiazole Series Confirmed to Target the Cyclin-Dependent Kinase CRK12 for Use in the Treatment of African Animal Trypanosomiasis. Journal of Medicinal Chemistry (ACS Publications). Available at:[Link]

-

4-[(1-Azetidinyl)methyl]piperidine dihydrochloride (CAS 864441-51-0). Amatek Scientific. Available at: [Link]

Sources

An In-depth Technical Guide to 4-(Azetidin-1-ylmethyl)piperidine

This guide provides a comprehensive technical overview of 4-(Azetidin-1-ylmethyl)piperidine, a heterocyclic amine of significant interest to researchers and professionals in drug development. This document will cover its core molecular attributes, synthesis, and potential applications, grounded in established scientific principles.

Core Molecular Characteristics

4-(Azetidin-1-ylmethyl)piperidine is a saturated bicyclic amine. Its structure is characterized by a piperidine ring substituted at the 4-position with an azetidin-1-ylmethyl group. This unique combination of two saturated nitrogen-containing heterocycles imparts specific physicochemical properties that are of interest in medicinal chemistry.

Molecular Formula and Weight

The chemical structure of 4-(Azetidin-1-ylmethyl)piperidine leads to the following molecular formula and weight:

| Property | Value |

| Molecular Formula | C₉H₁₈N₂ |

| Molecular Weight | 154.25 g/mol |

Note: These values are calculated based on the chemical structure.

Synthesis and Characterization

The synthesis of 4-(Azetidin-1-ylmethyl)piperidine can be approached through several established synthetic routes in organic chemistry. A common and logical pathway involves the reductive amination of a piperidine-4-carboxaldehyde derivative with azetidine.

General Synthesis Workflow

The synthesis can be conceptualized as a two-step process, starting from a commercially available piperidine derivative.

Caption: General synthetic workflow for 4-(Azetidin-1-ylmethyl)piperidine.

Detailed Experimental Protocol (Hypothetical)

The following is a representative, self-validating protocol for the synthesis of 4-(Azetidin-1-ylmethyl)piperidine.

Step 1: Oxidation of N-Boc-4-(hydroxymethyl)piperidine

-

To a stirred solution of N-Boc-4-(hydroxymethyl)piperidine (1.0 eq) in anhydrous dichloromethane (DCM) at 0 °C, add Dess-Martin periodinane (1.1 eq) portion-wise.

-

Allow the reaction mixture to warm to room temperature and stir for 2-3 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

-

Separate the organic layer, wash with saturated aqueous sodium bicarbonate and brine, then dry over anhydrous sodium sulfate.

-

Filter and concentrate the solution under reduced pressure to yield crude N-Boc-piperidine-4-carboxaldehyde, which can be used in the next step without further purification.

Step 2: Reductive Amination with Azetidine

-

Dissolve the crude N-Boc-piperidine-4-carboxaldehyde (1.0 eq) in anhydrous dichloroethane (DCE).

-

Add azetidine (1.2 eq) to the solution, followed by sodium triacetoxyborohydride (1.5 eq) in portions.

-

Stir the reaction mixture at room temperature for 12-18 hours, monitoring by TLC.

-

Quench the reaction with saturated aqueous sodium bicarbonate.

-

Extract the product with DCM, combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Step 3: Deprotection of the Boc Group

-

Dissolve the purified N-Boc-4-(azetidin-1-ylmethyl)piperidine in a solution of hydrochloric acid in dioxane or trifluoroacetic acid in DCM.

-

Stir at room temperature for 1-2 hours.

-

Concentrate the reaction mixture under reduced pressure.

-

The resulting hydrochloride salt can be neutralized with a base (e.g., NaOH) and extracted to yield the free base, 4-(Azetidin-1-ylmethyl)piperidine.

Characterization

The structure and purity of the synthesized 4-(Azetidin-1-ylmethyl)piperidine should be confirmed using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will confirm the connectivity of atoms and the overall structure.

-

Mass Spectrometry (MS): To confirm the molecular weight.

-

Infrared (IR) Spectroscopy: To identify characteristic functional group vibrations.

Chemical Properties and Reactivity

4-(Azetidin-1-ylmethyl)piperidine exhibits the typical chemical properties of a secondary amine (the piperidine nitrogen) and a tertiary amine (the azetidine nitrogen).

-

Basicity: Both nitrogen atoms are basic and can be protonated to form salts. The piperidine nitrogen is generally more basic than the azetidine nitrogen.

-

Nucleophilicity: The piperidine nitrogen is a good nucleophile and can participate in various reactions such as alkylation, acylation, and condensation reactions. The tertiary azetidine nitrogen is less nucleophilic.

-

Ring Strain of Azetidine: The four-membered azetidine ring possesses significant ring strain, which can influence its reactivity under certain conditions, potentially leading to ring-opening reactions.

Applications in Drug Discovery and Development

The piperidine moiety is a prevalent scaffold in many FDA-approved drugs due to its favorable pharmacokinetic properties.[1] The incorporation of an azetidine ring can further modulate these properties. Azetidines are known to improve metabolic stability, solubility, and receptor binding affinity.[2]

Potential as a Novel Scaffold

The combination of the piperidine and azetidine rings in 4-(Azetidin-1-ylmethyl)piperidine presents a novel scaffold for the design of new therapeutic agents. Its structural features may be exploited in the development of drugs targeting a variety of biological targets, including G-protein coupled receptors (GPCRs), ion channels, and enzymes.

The logical progression of utilizing this scaffold in a drug discovery program is outlined below.

Caption: Logical progression for the use of 4-(Azetidin-1-ylmethyl)piperidine in drug discovery.

Conclusion

4-(Azetidin-1-ylmethyl)piperidine is a molecule with significant potential in the field of medicinal chemistry. Its unique structural features, combining the well-established piperidine scaffold with the increasingly important azetidine motif, make it an attractive building block for the synthesis of novel bioactive compounds. The synthetic pathways are accessible through standard organic chemistry techniques, and its chemical properties allow for diverse derivatization, paving the way for its exploration in various drug discovery programs.

References

-

PubChem. 4-(Azetidin-1-yl)piperidine dihydrochloride. [Link]

-

National Center for Biotechnology Information. "PubChem Compound Summary for CID 1343077-73-5, 1-(Azetidin-3-yl)-4-methylpiperidine" PubChem, [Link].

-

MDPI. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. [Link]

-

Future Medicinal Chemistry. Azetidines in medicinal chemistry: emerging applications and approved drugs. [Link]

-

Wikipedia. Piperidine. [Link]

-

ResearchGate. Piperidine-based drug discovery. [Link]

Sources

- 1. 4-[[4-[1-[3-(cyanomethyl)-1-ethylsulfonylazetidin-3-yl]pyrazol-4-yl]-7H-pyrrolo[2,3-d]pyrimidin-2-yl]amino]-N-[2-[4-[4-(2,6-dioxopiperidin-3-yl)phenyl]piperazin-1-yl]ethyl]benzamide | C40H44N12O5S | CID 164540944 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 381722-48-1 | 1-Boc-4-(piperazin-1-ylmethyl)piperidine | Rigid Linkers | Ambeed.com [ambeed.com]

Escaping Flatland: A Technical Guide to Novel sp3-Rich Heterocyclic Building Blocks for Drug Discovery

Foreword: The Dimensionality Imperative in Modern Drug Discovery

For decades, the landscape of medicinal chemistry has been dominated by flat, aromatic, sp2-hybridized molecules. This "flatland" of chemical space, while historically productive, is increasingly viewed as a limitation in the quest for novel therapeutics with improved efficacy, selectivity, and pharmacokinetic profiles. The over-reliance on planar structures has contributed to challenges such as off-target effects and poor absorption, distribution, metabolism, and excretion (ADME) properties.

This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals on the burgeoning field of sp3-rich heterocyclic building blocks. These three-dimensional (3D) scaffolds are at the forefront of the "escape from flatland" movement, a paradigm shift in medicinal chemistry that champions the exploration of molecular complexity to unlock new therapeutic possibilities.[1][2] By increasing the fraction of sp3-hybridized carbons (Fsp3), and thus the three-dimensionality of drug candidates, we can achieve more specific interactions with biological targets and enhance crucial drug-like properties.[2][3]

Herein, we will delve into the rationale behind the pursuit of molecular three-dimensionality, explore the design principles of novel sp3-rich heterocyclic building blocks, and provide a detailed overview of cutting-edge synthetic strategies. This guide is designed not as a rigid template, but as an in-depth exploration of the "why" and "how" behind the synthesis and application of these critical components in modern drug discovery.

The Rationale for Three-Dimensionality: Beyond Flatland

The fundamental premise behind the move towards sp3-rich scaffolds is that enhanced three-dimensionality correlates with a higher probability of clinical success.[2] This is not merely a theoretical concept but is supported by a growing body of evidence.

Improved Physicochemical and ADME Properties

Increased saturation in a molecule, as measured by Fsp3, has been shown to positively impact key physicochemical properties that govern a drug's ADME profile.[4]

-

Solubility: Higher Fsp3 content is often associated with improved aqueous solubility.[2][5] This is attributed to the disruption of crystal lattice packing in the solid state, a common challenge with flat, aromatic molecules that can stack efficiently.[5]

-

Metabolic Stability: The introduction of sp3 centers can block sites of metabolism by cytochrome P450 enzymes, which often target flat, electron-rich aromatic rings. This can lead to increased metabolic stability and a longer half-life in the body.

-

Reduced Promiscuity: Molecules with greater 3D character tend to exhibit higher target selectivity.[6] Their well-defined shapes allow for more precise and specific interactions with the complex topology of protein binding sites, reducing the likelihood of off-target binding that can lead to adverse effects.

The following table provides a comparative analysis of key physicochemical properties for a library of sp3-rich fragments versus a traditional, more sp2-rich commercial library, illustrating the tangible benefits of increased three-dimensionality.

| Property | sp3-Rich Fragment Library | Maybridge Commercial Library |

| Average Fsp3 | High | Low |

| Average Fraction Aromatic (FAr) | Low | High |

| Molecular Weight (Da) | Compliant with "Rule of Three" | Variable |

| cLogP | Compliant with "Rule of Three" | Variable |

| Polar Surface Area (Ų) | Controlled | Variable |

Table 1: Comparative Physicochemical Properties of sp3-Rich vs. sp2-Rich Fragment Libraries. Data synthesized from concepts presented in the literature.[4][7]

Exploring Novel Chemical Space

The vast majority of currently explored chemical space for drug discovery is dominated by a limited number of scaffolds. The synthesis of novel sp3-rich heterocyclic building blocks opens up new avenues for exploration, providing access to previously untapped areas of chemical space.[8] This is critical for tackling challenging biological targets, such as protein-protein interactions, that have been historically difficult to address with traditional small molecules.[9]

Design and Synthetic Strategies for sp3-Rich Heterocycles

The creation of complex, three-dimensional heterocyclic building blocks requires innovative and robust synthetic methodologies. This section will explore some of the key strategies employed by medicinal chemists.

Key Classes of sp3-Rich Heterocyclic Building Blocks

Several classes of sp3-rich heterocycles have emerged as particularly valuable in drug discovery:

-

Azaspirocycles: These compounds feature two rings sharing a single nitrogen-containing spirocenter.[10] Their rigid, 3D geometry allows for the precise projection of substituents into the binding pockets of biological targets.[10]

-

Spirocyclic Oxetanes: The oxetane moiety is a valuable bioisostere for gem-dimethyl and carbonyl groups, often improving aqueous solubility and metabolic stability.[2] Incorporating it into a spirocyclic framework further enhances the three-dimensionality of the molecule.

-

Bicyclo[1.1.1]pentanes (BCPs): BCPs are rigid, non-aromatic bioisosteres of para-substituted benzene rings. They have gained significant traction in medicinal chemistry due to their linear, rod-like geometry and favorable metabolic stability.

Modern Synthetic Methodologies

The synthesis of these complex scaffolds often requires a departure from traditional synthetic methods. Recent years have seen the emergence of powerful new techniques:

-

Diversity-Oriented Synthesis (DOS): This approach aims to generate a wide array of structurally diverse and complex molecules from a common starting material, making it well-suited for creating libraries of sp3-rich fragments.[8]

-

Photoredox Catalysis and Electrochemistry: These cutting-edge methodologies provide access to novel reactive intermediates, enabling the construction of complex 3D motifs that are difficult to achieve with traditional thermal chemistry.[1]

-

C(sp3)–H Functionalization: The direct functionalization of C-H bonds on sp3-hybridized carbons is a powerful strategy for elaborating sp3-rich fragments, allowing for the "growth" of functionalized rings and chains from unconventional vectors.[10][11][12]

The following diagram illustrates a generalized workflow for the synthesis and screening of sp3-rich fragment libraries in a drug discovery program.

Caption: A generalized workflow for sp3-rich fragment-based drug discovery (FBDD).

Experimental Protocols: Synthesis of Key Building Blocks

To provide practical, actionable insights, this section details step-by-step experimental protocols for the synthesis of representative sp3-rich heterocyclic building blocks.

Protocol 1: Synthesis of a Spirocyclic Oxetane-Fused Benzimidazole

This protocol describes the synthesis of a novel tetracyclic system via oxidative cyclization.[2]

Step 1: Synthesis of the Acetanilide Precursor

-

To a solution of the appropriate aniline (1.0 eq) and triethylamine (1.5 eq) in dichloromethane at 0 °C, add acetyl chloride (1.2 eq) dropwise.

-

Stir the reaction mixture for 3 hours at room temperature.

-

Evaporate the solvent, add ethyl acetate, and wash with water.

-

Dry the organic layer over sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to yield the acetanilide precursor.

Step 2: Oxidative Cyclization

-

Dissolve the acetanilide precursor (1.0 eq) in formic acid.

-

Add Oxone® (3.0 eq) to the solution.

-

Stir the mixture at 40 °C for 6 hours, monitoring the reaction by thin-layer chromatography (TLC).

-

Upon completion, evaporate the solvent under reduced pressure.

-

Add water and neutralize with solid sodium carbonate.

-

Extract the aqueous layer with dichloromethane.

-

Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purify the crude product by column chromatography to yield the desired spirocyclic oxetane-fused benzimidazole.[12]

Protocol 2: Multicomponent Synthesis of a Complex Bicyclo[1.1.1]pentane (BCP)

This protocol outlines a one-step synthesis of a structurally diverse 1,3-disubstituted BCP via a cascade atom transfer radical addition.[13]

Reaction Setup:

-

In a Schlenk tube equipped with a magnetic stir bar, charge the alkene (1.5 eq), alkyl iodide (1.5 eq), and the photocatalyst (e.g., 4CzIPN, 2.5 mol%).

-

Add a solution of [1.1.1]propellane (1.0 eq) in a suitable solvent (e.g., Et2O/cyclohexane).

-

Dilute the mixture with dichloromethane to achieve the desired reaction concentration (e.g., ~0.1 M).

Reaction Execution:

-

Degas the reaction mixture by sparging with an inert gas (e.g., argon) for 10-15 minutes.

-

Irradiate the mixture with a blue LED light source (e.g., 467 nm) for 12 hours at room temperature.

-

Monitor the reaction progress by TLC or GC-MS.

Workup and Purification:

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired 1,3-disubstituted BCP.

The following table summarizes the yields for the synthesis of various azaspirocycles using different synthetic methods, highlighting the efficiency of modern chemical transformations.

| Synthetic Method | Substrate 1 Yield (%) | Substrate 2 Yield (%) | Diastereomeric Ratio (d.r.) |

| [3+2] Cycloaddition | 83 | 75 | N/A |

| NBS-promoted Semipinacol Rearrangement | 90 | 85 | >95:5 |

| Aza-Prins Cyclization | 78 | 88 | >90:10 |

| Ring-Closing Metathesis | 85 | 92 | N/A |

Table 2: Comparative Yields and Selectivity for Azaspirocycle Synthesis. Data is representative of values found in the literature.[1]

Application in Drug Discovery: A Case Study

The practical application of sp3-rich heterocyclic building blocks is best illustrated through their successful incorporation into drug discovery programs. A notable example is the development of selective inhibitors for challenging targets like the BET bromodomains.

While traditional fragment libraries, rich in 2D structures, have shown high hit rates against these targets, the hits often lack selectivity.[9] In contrast, screening of 3D-enriched fragment libraries, while sometimes yielding a lower initial hit rate, has produced novel hits with significant selectivity against similar BET bromodomains.[9] This underscores the potential of 3D fragments to provide more promising starting points for lead optimization, ultimately leading to more selective and effective drug candidates.

The following diagram depicts a simplified G-protein coupled receptor (GPCR) signaling pathway, a common target for a wide range of therapeutics. An sp3-rich antagonist, with its well-defined 3D structure, can bind with high affinity and selectivity to the receptor's binding pocket, effectively blocking the downstream signaling cascade.

Caption: A simplified GPCR signaling pathway modulated by an sp3-rich antagonist.

Future Outlook and Challenges

The field of sp3-rich heterocyclic building blocks is poised for significant growth. However, challenges remain. The synthetic complexity of these molecules can be a barrier to their widespread adoption.[1] Continued innovation in synthetic methodology, including the development of more efficient and scalable routes, will be crucial.

Furthermore, a deeper understanding of the relationship between molecular three-dimensionality and biological activity is needed. The development of predictive in silico models for ADMET properties of 3D molecules will be instrumental in guiding the design of the next generation of therapeutics.[14][15]

References

- SpiroChem AG. Escaping from flatland: Novel strategies for accessing 3D chemical space. American Chemical Society.

- Benchchem. The "Fsp3 Escape from Flatland" Theory: A Comparative Guide for Drug Discovery Professionals.

- Karageorgis, G., et al. Emergent synthetic methods for the modular advancement of sp3-rich fragments. PMC.

- Elliott, L.D., et al. Escaping from Flatland: [2 + 2] Photocycloaddition; Conformationally Constrained sp3-rich Scaffolds for Lead Generation. PMC.

- Wang, J., et al. A General Synthesis of Complex Bicyclo[1.1.1]pentanes via a Multicomponent Cascade Atom Transfer Radical Addition. CCS Chemistry - Chinese Chemical Society. Published October 15, 2025.

- Research Communities. Escape from Flatland: 2D to 3D Molecules via Dearomatization. Published August 15, 2022.

- Semantic Scholar. Emergent synthetic methods for the modular advancement of sp3-rich fragments. Published March 2, 2021.

- Royal Society of Chemistry. Emergent synthetic methods for the modular advancement of sp3-rich fragments. Chemical Science.

- Kidd, S.L., et al. Synthesis of sp3-rich heterocyclic frameworks by a divergent synthesis strategy. PMC - NIH. Published May 16, 2023.

- ResearchGate. Saturated Heterocycles with Applications in Medicinal Chemistry.

- RSC Publishing. Analysis of the structural diversity of heterocycles amongst European medicines agency approved pharmaceuticals (2014–2023). Published August 11, 2025.

- Spring, D. Partially Saturated Bicyclic Heteroaromatics as an sp3‐Enriched Fragment Collection. David Spring's group. Published September 6, 2016.

- Meyers, J., et al. On The Origins of Three-Dimensionality in Drug-Like Molecules. PMC.

- PMC. Recent Advances: Heterocycles in Drugs and Drug Discovery. Published August 31, 2024.

- Royal Society of Chemistry. Synthesis of sp 3 -rich heterocyclic frameworks by a divergent synthesis strategy. Organic & Biomolecular Chemistry. Published May 16, 2023.

- International Journal of Scientific Research & Technology. The Importance of Heterocycles in Drug Discovery: From Biological Activity to Pharmaceutical Applications. Published February 8, 2025.

- PMC. Evaluation of 3-Dimensionality in Approved and Experimental Drug Space.

- ResearchGate. Heterocycles in drug discovery: Properties and preparation.

- Jetir.Org. REVIEW ON SYNTHETIC METHODS AND APPLICATIONS OF HETEROCYCLIC COMPOUNDS. Published January 2025.

- Schiwal, J.E., et al. Evaluating the Advantages of Using 3D-Enriched Fragments for Targeting BET Bromodomains. PMC.

- IAPC Journals. Leveraging machine learning models in evaluating ADMET properties for drug discovery and development. Published June 7, 2025.

- University of Cambridge. Organic & Biomolecular Chemistry. Published May 15, 2023.

- UCL Discovery. Two- and Three-dimensional Rings in Drugs.

- New Journal of Chemistry (RSC Publishing). 2D and 3D-QSAR, molecular docking and ADMET properties in silico studies of azaaurones as antimalarial agents.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. api.repository.cam.ac.uk [api.repository.cam.ac.uk]

- 5. chemrxiv.org [chemrxiv.org]

- 6. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 7. Synthesis of sp3-rich heterocyclic frameworks by a divergent synthesis strategy - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Evaluating the Advantages of Using 3D-Enriched Fragments for Targeting BET Bromodomains - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Synthesis of functionalized spirocyclic oxetanes through Paternò–Büchi reactions of cyclic ketones and maleic acid derivatives - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 12. Synthesis of a Spirocyclic Oxetane-Fused Benzimidazole - PMC [pmc.ncbi.nlm.nih.gov]

- 13. chinesechemsoc.org [chinesechemsoc.org]

- 14. Leveraging machine learning models in evaluating ADMET properties for drug discovery and development | ADMET and DMPK [pub.iapchem.org]

- 15. 2D and 3D-QSAR, molecular docking and ADMET properties in silico studies of azaaurones as antimalarial agents - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

The Azetidinyl-methyl-piperidine Pharmacophore: A Technical Guide to Synthesis, Analysis, and Application in Drug Discovery

Introduction: Unveiling a Privileged Scaffold in Modern Medicinal Chemistry

In the landscape of contemporary drug discovery, the identification and optimization of privileged scaffolds—molecular frameworks that exhibit affinity for multiple biological targets—is a cornerstone of efficient therapeutic development. The azetidinyl-methyl-piperidine motif has emerged as one such scaffold, demonstrating significant potential across a range of therapeutic areas, most notably in the modulation of nicotinic acetylcholine receptors (nAChRs). This guide provides an in-depth technical analysis of this pharmacophore, intended for researchers, scientists, and drug development professionals. We will delve into the synthetic strategies for its construction, explore the nuanced structure-activity relationships (SAR) that govern its biological effects, and detail the experimental and computational workflows essential for its characterization and optimization.

The quintessential example of this pharmacophore's success is varenicline, a partial agonist of the α4β2 nicotinic acetylcholine receptor, widely prescribed as a smoking cessation aid.[1][2] The unique arrangement of the strained four-membered azetidine ring linked via a methyl group to the six-membered piperidine ring provides a conformationally constrained yet versatile platform for fine-tuning receptor interactions. This guide will use varenicline as a central case study while also exploring the broader applicability of the azetidinyl-methyl-piperidine core to other biological targets.

Core Synthesis Strategies: Constructing the Azetidinyl-methyl-piperidine Scaffold

The synthesis of the azetidinyl-methyl-piperidine core and its derivatives is a multi-step process that requires careful control of protecting group chemistry and stereochemistry. A common and effective strategy involves the reductive amination of an azetidine-3-carbaldehyde derivative with piperidine.

Experimental Protocol: Synthesis of N-Boc-3-((piperidin-1-yl)methyl)azetidine

This protocol outlines a general procedure for the synthesis of the core scaffold, which can then be further modified.

Materials:

-

N-Boc-3-azetidinone

-

Methyl 2-(dimethoxyphosphoryl)acetate

-

Sodium hydride (NaH)

-

Anhydrous tetrahydrofuran (THF)

-

Diisobutylaluminium hydride (DIBAL-H)

-

Anhydrous dichloromethane (DCM)

-

Piperidine

-

Sodium triacetoxyborohydride (STAB)

-

Acetic acid (glacial)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Step 1: Synthesis of methyl 2-(1-(tert-butoxycarbonyl)azetidin-3-ylidene)acetate

-

To a solution of methyl 2-(dimethoxyphosphoryl)acetate in anhydrous THF, add sodium hydride (60% dispersion in mineral oil) at 0 °C to generate the phosphonate carbanion.[3]

-

Add N-Boc-3-azetidinone to the reaction mixture.[3]

-

Allow the reaction to proceed to completion, then quench with water and extract the product with an organic solvent (e.g., ethyl acetate).[3]

-

Purify the crude product by column chromatography to yield methyl 2-(1-(tert-butoxycarbonyl)azetidin-3-ylidene)acetate.[3]

Step 2: Reduction to N-Boc-azetidine-3-carbaldehyde

-

Dissolve the product from Step 1 in anhydrous DCM and cool to -78 °C.

-

Add DIBAL-H dropwise and stir for the appropriate time to achieve reduction of the ester to the aldehyde.

-

Quench the reaction carefully with methanol and then water.

-

Extract the product and purify by column chromatography.

Step 3: Reductive Amination with Piperidine [4][5]

-

In a round-bottom flask under an inert atmosphere, dissolve N-Boc-azetidine-3-carbaldehyde (1.0 equiv.) and piperidine (1.0-1.2 equiv.) in an anhydrous solvent such as 1,2-dichloroethane (DCE).[5]

-

Add a catalytic amount of glacial acetic acid.[5]

-

Add sodium triacetoxyborohydride (1.1-1.5 equiv.) portion-wise to the stirred solution.[5]

-

Stir the reaction at room temperature and monitor by TLC or LC-MS.[5]

-

Upon completion, quench with saturated aqueous NaHCO₃ and extract with DCM.[5]

-

Combine the organic layers, dry over Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography to yield N-Boc-3-((piperidin-1-yl)methyl)azetidine.[5]

Step 4: Deprotection (Optional)

-

The N-Boc protecting group can be removed under acidic conditions (e.g., trifluoroacetic acid in DCM or HCl in dioxane) to yield the free amine, which can then be used for further derivatization.

Structure-Activity Relationship (SAR) Analysis

The biological activity of compounds containing the azetidinyl-methyl-piperidine pharmacophore is highly dependent on the nature and substitution of each of its components.

The Azetidine Ring

The four-membered azetidine ring provides a rigid anchor for the molecule, which can be advantageous for locking in a conformation favorable for receptor binding.[1] Its strained nature can also influence metabolic stability. Modifications to the azetidine nitrogen, often with a protecting group during synthesis, can be a key point for derivatization to modulate properties like solubility and cell permeability.

The Piperidine Ring

The piperidine ring is a common motif in many centrally active drugs. Its substitution pattern is critical for receptor affinity and selectivity. For example, in the context of opioid receptor ligands, substitutions on the piperidine ring can dramatically alter the agonist/antagonist profile and selectivity for μ, δ, and κ receptors.[6]

The Methyl Linker

The single carbon linker between the two rings provides a degree of rotational freedom, but the overall conformational space is still more restricted than in more flexible linkers. The length and nature of this linker are critical for positioning the two heterocyclic rings in the optimal orientation for binding to the target protein.

SAR at Nicotinic Acetylcholine Receptors

For nAChRs, the azetidine nitrogen can act as a key hydrogen bond acceptor, while the piperidine nitrogen, in its protonated state, can form a crucial cation-π interaction with aromatic residues in the receptor's binding pocket. The distance between these two nitrogen atoms is a critical determinant of affinity and subtype selectivity.

| Modification | Effect on nAChR Activity | Rationale |

| Substitution on Azetidine Ring | Can modulate potency and selectivity. | Alters the electronic and steric profile of the hydrogen-bonding region. |

| Substitution on Piperidine Ring | Influences subtype selectivity. | Can introduce additional interactions with specific subpockets of the receptor. |

| Bioisosteric replacement of Azetidine | Often leads to reduced potency. | The strained 4-membered ring appears to be optimal for the desired conformation. |

| Bioisosteric replacement of Piperidine | Can be tolerated with certain scaffolds. | Other cyclic amines can sometimes mimic the necessary interactions. |

Exploration of Non-Nicotinic Targets

While the azetidinyl-methyl-piperidine pharmacophore is best known for its activity at nAChRs, its components are found in ligands for a variety of other receptors.

-

Opioid Receptors: Piperidine derivatives are classic opioid pharmacophores. The azetidinyl-methyl portion could be explored as a novel substituent to modulate affinity and functional activity at μ, δ, and κ opioid receptors.[6][7]

-

Muscarinic Receptors: Both azetidine and piperidine moieties are found in muscarinic receptor antagonists. The combined pharmacophore could lead to novel ligands with unique selectivity profiles for the M1-M5 receptor subtypes.[8][9][10]

-

Dopamine Transporter (DAT): Piperidine-based structures are known to inhibit the dopamine transporter. The azetidinyl-methyl group could be a novel modification to explore the SAR of DAT inhibitors.[11]

-

Vesicular Monoamine Transporter 2 (VMAT2): Azetidine analogs of lobelane, which contains a piperidine ring, have shown potent inhibition of VMAT2, suggesting a potential role for the azetidinyl-piperidine scaffold in this area.[12][13]

Experimental and Computational Workflows

A thorough analysis of the azetidinyl-methyl-piperidine pharmacophore requires a combination of in vitro, in vivo, and in silico techniques.

In Vitro Assays

Radioligand binding assays are essential for determining the affinity of a compound for its target receptor.

Experimental Protocol: Nicotinic Receptor Radioligand Binding Assay

-

Membrane Preparation: Prepare cell membranes from a cell line expressing the nAChR subtype of interest (e.g., SH-EP1 cells stably expressing human α4β2 nAChRs).

-

Assay Setup: In a 96-well plate, combine the cell membranes, a radioligand (e.g., [³H]-epibatidine or [³H]-cytisine), and varying concentrations of the test compound in a suitable binding buffer.

-

Incubation: Incubate the plate to allow the binding to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well through a glass fiber filter to separate bound from free radioligand.

-

Washing: Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.

-

Quantification: Measure the radioactivity retained on the filters using a liquid scintillation counter.

-

Data Analysis: Determine the IC₅₀ value of the test compound and calculate the Ki (inhibitory constant) using the Cheng-Prusoff equation.

Functional assays are necessary to determine whether a compound acts as an agonist, antagonist, or partial agonist.

Experimental Protocol: Two-Electrode Voltage Clamp (TEVC) Assay in Xenopus Oocytes

-

Oocyte Preparation: Inject Xenopus laevis oocytes with cRNA encoding the nAChR subunits of interest.

-

Electrophysiology: After allowing for receptor expression, place an oocyte in a recording chamber and impale it with two electrodes (one for voltage clamping and one for current recording).

-

Compound Application: Perfuse the oocyte with a solution containing a known agonist (e.g., acetylcholine) to elicit a baseline current. Then, apply varying concentrations of the test compound to determine its effect on the current.

-

Data Analysis: Measure the current amplitude in response to the test compound. For agonists, determine the EC₅₀ and maximal efficacy (Emax) relative to a full agonist. For antagonists, determine the IC₅₀.

In Vivo Models

In vivo models are crucial for evaluating the therapeutic potential of compounds targeting nicotine addiction.

Experimental Protocol: Nicotine Self-Administration in Rats

-

Surgery: Surgically implant a catheter into the jugular vein of a rat.

-

Training: Place the rat in an operant chamber with two levers. Train the rat to press one lever to receive an intravenous infusion of nicotine.[1]

-

Self-Administration: Once the rat has learned the task, allow it to self-administer nicotine for a set period each day.[1]

-

Data Collection: Record the number of lever presses and nicotine infusions to assess the reinforcing properties of nicotine.

-

Testing: Administer the test compound before the self-administration session to determine its effect on nicotine-seeking behavior.

Experimental Protocol: Conditioned Place Preference (CPP) in Mice

-

Apparatus: Use a two-chambered apparatus with distinct visual and tactile cues in each chamber.

-

Pre-conditioning: On day one, allow the mouse to freely explore both chambers to determine any initial preference.[2]

-

Conditioning: Over several days, confine the mouse to one chamber after administering nicotine and to the other chamber after administering saline.[2][14]

-

Post-conditioning (Test): Allow the mouse to freely explore both chambers again and measure the time spent in each. An increase in time spent in the nicotine-paired chamber indicates a rewarding effect.[2][14]

-

Testing: Administer the test compound before the nicotine conditioning sessions to assess its ability to block the rewarding effects of nicotine.

Computational Analysis

In silico methods are invaluable for understanding the molecular basis of ligand-receptor interactions and for guiding the design of new analogs.

Computational Workflow: Molecular Docking and SAR Analysis

-

Target Preparation: Obtain a crystal structure or build a homology model of the target receptor (e.g., the α4β2 nAChR).

-

Ligand Preparation: Generate 3D structures of the azetidinyl-methyl-piperidine analogs to be studied.

-

Molecular Docking: Dock the ligands into the binding site of the receptor using software such as AutoDock or Glide.

-

Pose Analysis: Analyze the predicted binding poses to identify key interactions (e.g., hydrogen bonds, cation-π interactions, hydrophobic contacts).

-

QSAR Modeling: Develop Quantitative Structure-Activity Relationship (QSAR) models to correlate the structural features of the ligands with their biological activity. This can help to predict the activity of new, unsynthesized analogs.

Conclusion: A Versatile Scaffold with Enduring Potential

The azetidinyl-methyl-piperidine pharmacophore represents a significant achievement in modern medicinal chemistry, exemplified by the clinical success of varenicline. Its unique structural features provide a compelling platform for the design of novel therapeutics. This guide has provided a comprehensive overview of the key aspects of this pharmacophore, from its synthesis to its biological and computational analysis. By understanding the principles outlined herein, researchers can effectively leverage the potential of this privileged scaffold to develop the next generation of targeted therapies for a range of challenging diseases.

References

Sources

- 1. Nicotine self-administration in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Behavior and Hippocampal Epac Signaling to Nicotine CPP in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Nicotine-induced conditioned place preference and conditioned place aversion in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. A One-Pot Selective Synthesis of N-Boc Protected Secondary Amines: Tandem Direct Reductive Amination/N-Boc Protection - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Design, Synthesis, and Structure-Activity Relationship Exploration of Alkyl/Phenylalkyl Piperidine Analogues as Novel Highly Potent and Selective μ Opioid Receptor Agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis and SAR study of opioid receptor ligands: mono- and bis-indolomorphinans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Synthesis and SAR of selective muscarinic acetylcholine receptor subtype 1 (M1 mAChR) anatgonists - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Diphenylsulfone muscarinic antagonists: piperidine derivatives with high M2 selectivity and improved potency - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Design and synthesis of piperidinyl piperidine analogues as potent and selective M2 muscarinic receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Document: Further SAR studies of piperidine-based analogues of cocaine. 2. Potent dopamine and serotonin reuptake inhibitors. (CHEMBL1133161) - ChEMBL [ebi.ac.uk]

- 12. Synthesis and evaluation of novel azetidine analogs as potent inhibitors of vesicular [3H]dopamine uptake - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Synthesis and evaluation of novel azetidine analogs as potent inhibitors of vesicular [3H]dopamine uptake - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. scielo.br [scielo.br]

Methodological & Application

Application Note & Protocol: A Streamlined Approach to the Synthesis of 4-(Azetidin-1-ylmethyl)piperidine via Reductive Amination

Abstract

This document provides a comprehensive guide for the synthesis of 4-(azetidin-1-ylmethyl)piperidine, a valuable saturated heterocyclic building block in modern drug discovery. The protocol leverages a direct, one-pot reductive amination strategy, reacting piperidine-4-carbaldehyde with azetidine in the presence of sodium triacetoxyborohydride (NaBH(OAc)₃). We delve into the mechanistic rationale, offer a field-proven, step-by-step experimental procedure, and provide guidance on purification, characterization, and troubleshooting. This application note is designed for researchers, medicinal chemists, and process development scientists seeking a reliable and scalable method for producing this key synthetic intermediate.